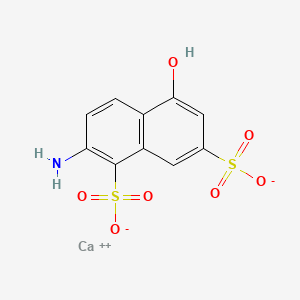
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H7CaN2O7S2. It is known for its unique structure, which includes both amino and hydroxyl functional groups attached to a naphthalene ring, along with two sulfonate groups. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 2-amino-5-hydroxynaphthalene. The process begins with the nitration of naphthalene, followed by reduction to form the amino group. Subsequent sulfonation introduces the sulfonate groups at the desired positions. The final step involves the neutralization of the sulfonic acid with calcium hydroxide to form the calcium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of advanced filtration and crystallization techniques helps in obtaining a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of biochemical pathways. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Calcium 2-amino-3-hydroxynaphthalene-1,7-disulphonate
- Calcium 2-amino-5-hydroxynaphthalene-3,6-disulphonate
- Calcium 2-amino-5-hydroxynaphthalene-1,3-disulphonate
Uniqueness
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the naphthalene ring, along with the sulfonate groups, makes it a versatile compound for various applications .
Properties
CAS No. |
83763-46-6 |
|---|---|
Molecular Formula |
C10H7CaNO7S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
calcium;2-amino-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.Ca/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+2/p-2 |
InChI Key |
AZDYEJCAXVRIQN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


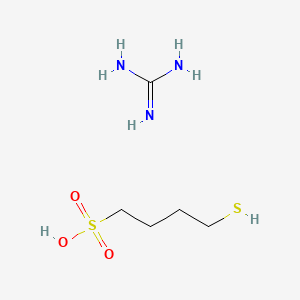
![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
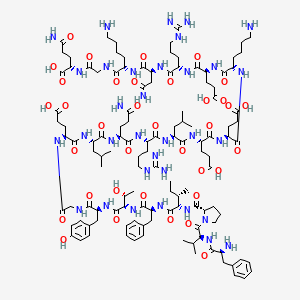
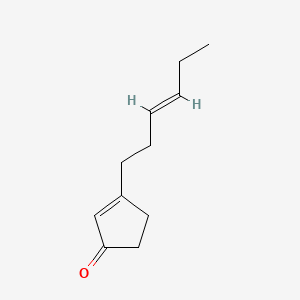
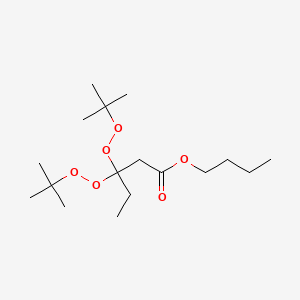
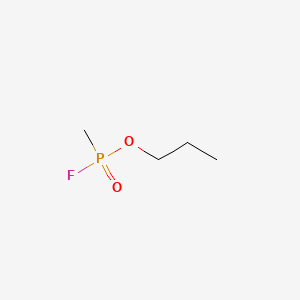


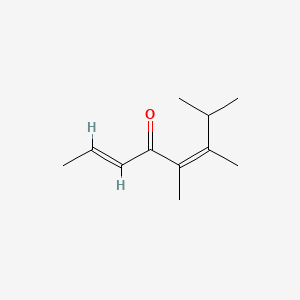
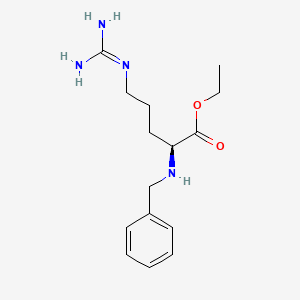
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
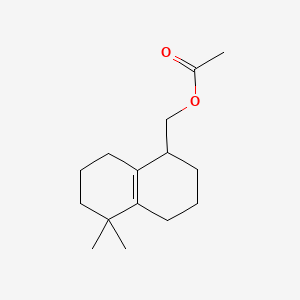

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
